1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole
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Overview
Description
The compound “1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole” is a complex organic molecule. It contains an isopropyl group, a phenyl group with a trifluoromethyl substituent, and a tetrazole ring. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms .
Molecular Structure Analysis
The tetrazole ring in the molecule is a five-membered ring with four nitrogen atoms and one carbon atom . The phenyl group is a six-membered carbon ring, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
Reactions of this compound could involve the tetrazole ring, the phenyl ring, or the trifluoromethyl group. For example, tetrazoles can participate in various reactions such as cycloadditions . The phenyl ring could undergo electrophilic aromatic substitution, and the trifluoromethyl group could potentially be replaced by other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the tetrazole ring could potentially make the compound more acidic. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
- Background : Benzimidazolones and their derivatives serve as valuable intermediates in pharmaceutical and pesticide production . This compound falls within this category.
- Research : A series of N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone were synthesized and evaluated for antimicrobial activity. Notably, analogues 5-07 and 5-19 demonstrated potent effects against several bacteria strains, including Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Context : Previous investigations focused on N-acylated isopropenyl-benzimidazolones, some of which exhibited strong antifungal activity against Botrytis cinerea .
- Current Study : The synthesized 1-isopropyl-3-acyl-5-methyl-benzimidazolone analogues were also effective in inhibiting spore germination of Botrytis cinerea .
- Applications : These intermediates contribute to the production of therapeutic agents, such as selective peroxisome proliferator-activated receptor γ modulators (SPPARγMs) used in treating type II diabetes mellitus .
Antimicrobial Activity
Fungicidal Properties
Pharmaceutical Intermediates
Reactions at the Benzylic Position
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-propan-2-yl-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4/c1-7(2)18-10(15-16-17-18)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQNNCNGLHFRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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